Cas no 913686-08-5 (4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine)

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine structure
913686-08-5 structure
Product Name:4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine
CAS-nummer:913686-08-5
MF:C10H6F4N2S
MW:262.226654529572
MDL:MFCD03424582
CID:4789082
PubChem ID:44449842
Update Time:2025-06-25

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine
    • 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
    • 4-[4-Fluoro-3-(trifluoromethyl)phenyl]thiazol-2-amine
    • BDBM50377370
    • 4-(4-Fluoro-3-trifluoromethylphenyl)thiazol-2-yl-amine
    • 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine
    • MDL: MFCD03424582
    • Inchi: 1S/C10H6F4N2S/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-17-9(15)16-8/h1-4H,(H2,15,16)
    • InChI-sleutel: KGPBNLSPHADRDS-UHFFFAOYSA-N
    • LACHT: S1C(N)=NC(=C1)C1=CC=C(C(C(F)(F)F)=C1)F

Berekende eigenschappen

  • Exacte massa: 262.019
  • Monoisotopische massa: 262.019
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 1
  • Complexiteit: 274
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 67.2

Experimentele eigenschappen

  • Dichtheid: 1.5±0.1 g/cm3
  • Kookpunt: 364.7±42.0 °C at 760 mmHg
  • Vlampunt: 174.3±27.9 °C
  • Dampfdruk: 0.0±0.8 mmHg at 25°C

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine Beveiligingsinformatie

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine Prijsmeer >>

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Enamine
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Enamine
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